2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid is a compound that plays a significant role in organic chemistry and biochemistry, particularly in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed to shield the amino group during peptide coupling reactions. The presence of the hydroxyl group on the propanoic acid backbone distinguishes it from other similar compounds, enhancing its utility in specific synthetic applications.
This compound is classified as an amino acid derivative. It is primarily sourced from synthetic routes that involve the modification of natural amino acids or through the direct synthesis of Fmoc-protected amino acids. Its structural complexity and functional groups make it valuable in various chemical applications, particularly in the synthesis of peptides and proteins.
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid typically follows several established methodologies:
In industrial settings, these synthetic routes are scaled up for higher yields and purity. Automated systems are often used to control reaction conditions meticulously, ensuring consistency throughout the production process. This optimization is crucial for large-scale peptide synthesis applications .
The molecular structure of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid can be represented as follows:
The compound's structure can be depicted using structural formulas that highlight its functional groups, including the amine, hydroxyl, and carboxylic acid functionalities .
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid participates in several key chemical reactions:
The primary products from these reactions are peptides where sequences are extended through peptide bonds formed between various amino acids.
The mechanism of action for 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid revolves around its function as a protected amino acid in peptide synthesis:
Relevant data indicate that this compound maintains stability under standard laboratory conditions but requires careful handling during deprotection processes to avoid unwanted side reactions .
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid finds extensive applications in scientific research:
The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as the cornerstone protection strategy for α-amino groups during the synthesis of β-hydroxy amino acid derivatives like 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid. This base-labile protecting group exhibits exceptional orthogonality relative to acid-labile side-chain protections (e.g., tert-butyl esters), enabling sophisticated synthetic manipulations in complex peptide architectures [2] [7]. The Fmoc group's significance stems from its dual functionality: It provides robust protection during chain assembly while enabling quantitative deprotection under mild basic conditions (typically 20% piperidine in DMF), releasing the highly chromogenic dibenzofulvene by-product, which permits real-time reaction monitoring via UV spectroscopy at 301 nm [2] [4]. This attribute is particularly valuable in solid-phase synthesis workflows where reaction completeness must be verified without interrupting the synthetic sequence.
For β-hydroxy amino acids, the electron-withdrawing nature of the Fmoc moiety provides additional stabilization to the urethane linkage, significantly reducing the risk of β-elimination side reactions that commonly plague unprotected β-hydroxy amino acids under basic conditions. Nevertheless, the hydroxyl group's presence necessitates careful selection of compatible protecting groups to prevent undesired side reactions. The tert-butyldimethylsilyl (TBS) ether is frequently employed for β-hydroxyl protection due to its stability under Fmoc deprotection conditions and selective removability with fluoride sources [5]. Alternatively, benzyl ether protection offers acid stability but requires hydrogenolysis for deprotection, limiting compatibility with sulfur-containing residues. Recent advances have introduced the 2,4,6-trimethoxybenzyl (Tmob) group as a promising alternative, exhibiting enhanced acid lability for selective removal in the presence of traditional acid-labile protections [10].
Table 1: Protecting Group Compatibility for β-Hydroxy Amino Acid Synthesis
Functional Group | Protecting Group | Stability | Deprotection Conditions |
---|---|---|---|
α-Amino | Fmoc | Base-labile | Piperidine/DMF (20%) |
β-Hydroxyl | TBS | Base-stable | TBAF/THF |
β-Hydroxyl | Bn | Acid/base-stable | H₂/Pd-C |
β-Hydroxyl | Tmob | Acid-labile | Dilute TFA |
Carboxylic Acid | OtBu | Acid-labile | TFA/CH₂Cl₂ (95:5) |
The integration of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid into solid-phase peptide synthesis demands specialized handling to overcome inherent challenges associated with its β-hydroxypropanoic acid structure. Standard Fmoc-SPPS protocols utilize Wang or Rink amide resins for C-terminal anchoring, but the β-hydroxy acid moiety presents unique difficulties in esterification stability and aspartimide risk during repetitive piperidine exposures [4] [10]. To circumvent these issues, two principal strategies have emerged: pre-formation of hydroxy acid building blocks with backbone amide linker (BAL) functionalization, or direct incorporation via esterification protocols using DIC/DMAP catalysis. The BAL approach enables head-to-tail cyclization directly on-resin, particularly valuable for synthesizing cyclic peptides containing β-hydroxy amino acids [10].
A critical challenge in SPPS incorporation is aspartimide formation at Xaa-HyAsp sequences, where the β-hydroxy group can intramolecularly attack the activated carbonyl, forming a six-membered succinimide ring. This side reaction proves especially problematic during extended piperidine treatments and is sequence-dependent, with Gly, Asn, and Asp at the C-terminal position exhibiting highest risk [2] [10]. Mitigation strategies include: (1) Incorporating pseudoproline dipeptides adjacent to the β-hydroxy amino acid to disrupt aggregation and improve solvation; (2) Using oxyma-based additives instead of HOBt to minimize base strength during Fmoc removal; (3) Implementing alternative deprotection reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dilute solutions (2% in DMF) for reduced aspartimide formation; and (4) Employing side-chain anchoring where the β-hydroxyl is directly linked to the resin, effectively preventing cyclization [10].
Table 2: Aspartimide Suppression Strategies in HyAsp-Containing Peptides
Strategy | Conditions | Residual Aspartimide (%) | Advantages |
---|---|---|---|
Standard Piperidine Deprotection | 20% piperidine/DMF, 2 × 5 min | 15-35% | Rapid, complete deprotection |
DBU/Oxyma System | 0.5M DBU + 0.3M Oxyma in DMF | <5% | Reduced base strength |
Side-Chain Anchoring | HyAsp β-OH linked to resin | Not detected | Prevents cyclization |
Pseudoproline Insertion | Ser(ψ⁴⁵⁵Me,Mepro) at i+1 position | 3-8% | Improves solvation, disrupts β-sheet |
The malacidin A synthesis exemplifies successful SPPS integration, where researchers employed side-chain anchoring of β-hydroxyaspartic acid (HyAsp) to overcome severe aspartimide formation during linear chain assembly. This approach facilitated on-resin cyclization after complete chain assembly, yielding the target cyclic lipopeptide in 22% overall yield with >95% purity after HPLC purification – a significant improvement over solution-phase cyclization attempts that yielded <5% product with extensive aspartimide contamination [10].
The stereoselective synthesis of β-hydroxy amino acid derivatives centers on precise control of the β-carbon configuration, which profoundly influences biological activity and peptide folding. For 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid, the (R) or (S) configuration at C3 determines its conformational behavior when incorporated into peptide chains. Three principal methodologies dominate industrial and academic synthesis: Evans aldol reactions, Sharpless asymmetric dihydroxylation, and Sardina's oxaziridine-mediated oxidation [3] [10].
The Sardina method has emerged as the most efficient route for gram-scale production of optically pure β-hydroxy aspartic acid derivatives. This five-step sequence commences with commercially available Fmoc-l-aspartic acid α-tert-butyl ester, where the α-amino group is protected with a trityl (Trt) group to prevent epimerization during subsequent enolization. The key step involves diastereoselective hydroxylation using (+)-(camphorylsulfonyl)oxaziridine (CSO) at -78°C, producing the (2S,3S)-isomer with 10:1 diastereomeric ratio (dr). Remarkably, switching to (-)-CSO at -30°C provides access to the (2S,3R) diastereomer with comparable selectivity (1:10 dr) [10]. The stereochemical outcome is rationalized through a transition state where the oxaziridine approaches the si-face of the (Z)-enolate when using (+)-CSO, governed by the bulky camphorsulfonyl group's shielding effect. Following chromatographic separation, hydrogenolysis simultaneously removes the trityl and benzyl groups, enabling Fmoc reprotection to yield the building block ready for SPPS.
Mechanistic Insights:
Alternative approaches include Sharpless asymmetric aminohydroxylation of acrylic acid derivatives, which installs amino and hydroxy functionalities simultaneously with moderate enantioselectivity (typically 80-90% ee). However, this method suffers from regiochemical ambiguity and requires extensive optimization for each substrate. Evans aldol methodology using chiral oxazolidinone auxiliaries offers excellent stereocontrol (>98% de) but introduces additional synthetic steps for auxiliary attachment and removal, reducing overall yield and scalability [3].
The orthogonal protection scheme for 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid requires meticulous optimization to accommodate the multiple functional groups (α-amine, β-hydroxyl, carboxylic acid) with differing acid/base sensitivity. The standard Fmoc/tBu strategy employs Fmoc for α-amine protection, tert-butyl for the carboxylic acid, and TBS for the β-hydroxyl group. This combination provides orthogonal deprotection pathways: Fmoc removal with base (piperidine), tert-butyl cleavage with acid (TFA), and TBS removal with fluoride (TBAF) without affecting other functionalities [5] [7].
The β-hydroxyl group presents unique challenges due to its potential to undergo nucleophilic attack on activated amino acids during chain elongation. While TBS protection provides steric shielding and stability, its bulkiness can hinder coupling efficiency in sterically congested sequences. Comparative studies reveal that 2-(trimethylsilyl)ethyl (TMSE) protection offers reduced steric hindrance while maintaining fluoride lability, improving coupling kinetics by 40-60% in model pentapeptide syntheses [10]. For acid-sensitive peptides, the acetonide protection of 1,2-diols (when serine or threonine residues are adjacent) provides enhanced stability but requires careful pH control during deblocking to prevent β-elimination.
The carboxylic acid protection strategy significantly influences the building block's reactivity during activation. Methyl ester protection simplifies synthesis but requires saponification before SPPS incorporation, introducing an extra step with potential epimerization risk. Conversely, tert-butyl ester protection enables direct SPPS use but may exhibit premature deprotection during extended TFA treatments in acid-labile linker systems. Recent advances employ photolabile protecting groups such as 6-nitroveratryloxycarbonyl (Nvoc) for carboxylic acid protection, enabling orthogonal deprotection with UV light (365 nm) without affecting Fmoc or TBS groups [5].
Table 3: Orthogonal Protection Scheme Optimization
Functional Group | Standard Protection | Alternative Protection | Deprotection Conditions | Compatibility Advantages |
---|---|---|---|---|
α-Amino | Fmoc | Nsc | Base (piperidine) | Faster deprotection kinetics |
β-Hydroxyl | TBS | TMSE | TBAF | Reduced steric hindrance |
Carboxylic Acid | OtBu | Nvoc | hν (365 nm) | Orthogonal to acid/base |
Carboxylic Acid | OtBu | 2,4,6-trimethoxybenzyl | 1% TFA/DCM | Mild acid removal |
The activation efficiency of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid significantly impacts coupling kinetics, racemization risk, and byproduct formation in peptide synthesis. Comprehensive reagent screening reveals that phosphonium- and aminium-type coupling agents outperform traditional carbodiimides for this β-hydroxy amino acid derivative, particularly in sterically hindered sequences. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) demonstrates superior coupling efficiency (>98% completion in 5 minutes) with minimal racemization (<0.8%) when activated with collidine as a mild base [4] [8]. This performance advantage stems from HATU's ability to form highly reactive 6-membered cyclic intermediates (OATt esters) that undergo rapid aminolysis without epimerization at the α-carbon.
The carbodiimide family (DIC, EDC) remains economically attractive for large-scale synthesis but requires careful additive selection to suppress racemization and O→N acyl migration. Systematic comparison reveals that DIC/Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate) combinations reduce racemization to <1.5% versus 3-8% for DIC/HOBt in model dipeptide systems. Oxyma's mechanism involves rapid formation of a stable active ester that minimizes oxazolone formation – the primary pathway for racemization in urethane-protected amino acids [4]. Additionally, Oxyma Pure® offers non-explosive handling and superior solubility in DMF and NMP, addressing safety concerns associated with traditional HOBt-based protocols.
Table 4: Coupling Reagent Performance Comparison for β-Hydroxy Amino Acid Derivatives
Coupling System | Relative Rate | Epimerization (%) | Byproduct Formation | Recommended Applications |
---|---|---|---|---|
HATU/DIEA | 1.0 (reference) | 0.5-0.8% | Minimal | Sterically hindered sequences |
HATU/Collidine | 0.9 | 0.3-0.6% | Minimal | Acid-sensitive sequences |
DIC/Oxyma Pure® | 0.7 | 1.2-1.8% | Negligible | Large-scale synthesis |
DIC/HOBt | 0.6 | 3.0-8.0% | Urea precipitation | Low-cost applications |
PyAOP/HOAt | 1.1 | 0.4-1.0% | Phosphinate traces | Critical couplings |
COMU/TMP | 0.8 | 1.0-1.5% | CNCH(CO₂Et)NH₂ traces | Automated SPPS |
For continuous-flow peptide synthesis, COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)] methanaminium hexafluorophosphate) demonstrates exceptional performance due to its superior solubility and reduced tendency for crystallization in tubing. When paired with 2,2,6,6-tetramethylpiperidine (TMP) as a non-nucleophilic base, COMU achieves >99% coupling efficiency within 2-minute residence times at 50°C – a critical advantage for automated synthesizers [8]. However, COMU may generate cyano-containing byproducts during prolonged storage or activation, necessitating fresh solution preparation. The emerging ethoxymethylenemalononitrile (EMN)-based reagents show promise for ultra-rapid couplings (<30 seconds) but remain prohibitively expensive for routine applications.
Racemization Mechanisms:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: